molecular formula C4H6ClN3 B1587983 1-(2-chloroethyl)-1H-1,2,4-triazole CAS No. 3236-66-6

1-(2-chloroethyl)-1H-1,2,4-triazole

Cat. No. B1587983
CAS RN: 3236-66-6
M. Wt: 131.56 g/mol
InChI Key: UBSIYQGXRKNEJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several papers. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo [2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium.


Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations.


Chemical Reactions Analysis

The reactivity of 1-(2-chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest. The study of trans-bis [2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions and the influence of complexation on reaction rates.


Physical And Chemical Properties Analysis

1-(2-Chloroethyl)pyrrolidine hydrochloride is a solid, off-white substance . Its melting point ranges from 171 to 175 °C .

Scientific Research Applications

  • Application in Pyrotechnics

    • Summary : The strontium and barium salts of 1-(2-chloroethyl)-5-nitriminotetrazole, trans-[diaqua-bis{1-(2-chloroethyl)-5-nitriminotetrazolato-κ2N4,O5} copper(ii)] dihydrate, copper(ii) 1-(2-chloroethyl)-5-nitrimino tetrazolate and trans-[diammine-bis{1-(2-chloroethyl)-5-nitrimino tetrazolate-κ2N4,O1}copper(ii) were synthesized and characterized .
    • Methods : Their sensitivities towards shock, friction, and electric discharge and the solubility in H2O at ambient temperature were determined .
    • Results : All salts were tested with regard to their color performance .
  • Application in Drug and Gene Delivery

    • Summary : Cyclic polymers were first explored in the construction of drug and gene carriers .
    • Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
    • Results : The outcomes obtained would also depend on the specific reaction .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

With the ban on brominated flame retardants (BFRs), organophosphate flame retardants (OPFRs) have emerged as a replacement . One of the widely used OPFRs is tris(2-chloroethyl) phosphate (TCEP), the considerable usage of which has reached 1.0 Mt globally .

properties

IUPAC Name

1-(2-chloroethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSIYQGXRKNEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405706
Record name 1-(2-chloroethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-1H-1,2,4-triazole

CAS RN

3236-66-6
Record name 1-(2-chloroethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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